Cloricromen
Cloricromen
Cloricromen is a platelet aggregation inhibitor.
Brand Name:
Vulcanchem
CAS No.:
68206-94-0
VCID:
VC0524054
InChI:
InChI=1S/C20H26ClNO5/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24/h8-9H,5-7,10-12H2,1-4H3
SMILES:
CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C
Molecular Formula:
C20H26ClNO5
Molecular Weight:
395.9 g/mol
Cloricromen
CAS No.: 68206-94-0
Inhibitors
VCID: VC0524054
Molecular Formula: C20H26ClNO5
Molecular Weight: 395.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 68206-94-0 |
---|---|
Product Name | Cloricromen |
Molecular Formula | C20H26ClNO5 |
Molecular Weight | 395.9 g/mol |
IUPAC Name | ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate |
Standard InChI | InChI=1S/C20H26ClNO5/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24/h8-9H,5-7,10-12H2,1-4H3 |
Standard InChIKey | GYNNRVJJLAVVTQ-UHFFFAOYSA-N |
SMILES | CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C |
Canonical SMILES | CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C |
Appearance | Solid powder |
Description | Cloricromen is a platelet aggregation inhibitor. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 8-chloro-3-beta-diethylaminoethyl-4-methyl-7-ethyoxycarbonymethoxycoumarin 8-chlorocarbochromen 8-chlorocarbochromen hydrochloride 8-monochloro-3-beta-diethylaminoethyl-4-methyl-7-ethoxycarboxylmethoxycoumarin AD 6 AD(6) AD6 cloricromen cloricromene |
Reference | 1: Bucolo C, Ward KW, Mazzon E, Cuzzocrea S, Drago F. Protective effects of a coumarin derivative in diabetic rats. Invest Ophthalmol Vis Sci. 2009 Aug;50(8):3846-52. doi: 10.1167/iovs.08-3328. Epub 2009 Mar 11. PubMed PMID: 19279317. 2: Bucolo C, Maugeri F, Maltese A, Ward KW. Retinal and systemic pharmacokinetics of the anti-inflammatory drug cloricromene following oral administration in the rat and rabbit. J Ocul Pharmacol Ther. 2007 Jun;23(3):257-63. PubMed PMID: 17593009. 3: Pignatello R, Maltese A, Maugeri F, Bucolo C. Enhancement of availability of cloricromene at brain level by a lipophilic prodrug. J Pharm Pharmacol. 2006 Jul;58(7):1001-5. PubMed PMID: 16805962. 4: Pignatello R, Ricupero N, Bucolo C, Maugeri F, Maltese A, Puglisi G. Preparation and characterization of eudragit retard nanosuspensions for the ocular delivery of cloricromene. AAPS PharmSciTech. 2006 Mar 24;7(1):E27. PubMed PMID: 16584158; PubMed Central PMCID: PMC2750734. 5: Muià C, Mazzon E, Zito D, Maiere D, Britti D, Crisafulli C, Oteri G, Cordasco G, Cuzzocrea S. Cloricromene, a coumarine derivative, reduced the development of periodontitis in rats. Naunyn Schmiedebergs Arch Pharmacol. 2006 Apr;373(1):51-9. Epub 2006 Mar 28. PubMed PMID: 16572308. 6: Ragazzi E, Costa CV, Comai S, Bertazzo A, Caparrotta L, Allegri G. Cloricromene effect on the enzyme activities of the tryptophan-nicotinic acid pathway in diabetic/hyperlipidemic rabbits. Life Sci. 2006 Jan 18;78(8):785-94. Epub 2005 Aug 26. PubMed PMID: 16126232. 7: Ianaro A, Maffia P, Grassia G, Di Meglio P, Sorrentino R, di Villa Bianca Rd, Di Rosa M, Ialenti A. Cloricromene in endotoxemia: role of NF-kappaB. Naunyn Schmiedebergs Arch Pharmacol. 2004 Aug;370(2):140-5. Epub 2004 Jul 30. PubMed PMID: 15322736. 8: Bucolo C, Maltese A, Maugeri F, Busà B, Puglisi G, Pignatello R. Eudragit RL100 nanoparticle system for the ophthalmic delivery of cloricromene. J Pharm Pharmacol. 2004 Jul;56(7):841-6. PubMed PMID: 15233861. 9: Leo E, Brina B, Forni F, Vandelli MA. In vitro evaluation of PLA nanoparticles containing a lipophilic drug in water-soluble or insoluble form. Int J Pharm. 2004 Jun 18;278(1):133-41. PubMed PMID: 15158956. 10: Fries W, Mazzon E, Sturiale S, Giofré MR, Lo Presti MA, Cuzzocrea S, Campo GM, Caputi AP, Longo G, Sturniolo GC. A protective effect of the synthetic coumarine derivative Cloricromene against DNB-colitis in the rat. Life Sci. 2004 Apr 16;74(22):2749-56. PubMed PMID: 15043989. 11: Bondì ML, Fontana G, Carlisi B, Giammona G. Preparation and characterization of solid lipid nanoparticles containing cloricromene. Drug Deliv. 2003 Oct-Dec;10(4):245-50. PubMed PMID: 14612340. 12: Bucolo C, Cuzzocrea S, Mazzon E, Caputi AP. Effects of cloricromene, a coumarin derivative, on endotoxin-induced uveitis in Lewis rats. Invest Ophthalmol Vis Sci. 2003 Mar;44(3):1178-84. PubMed PMID: 12601047. 13: Maltese A, Bucolo C. Simultaneous determination of cloricromene and its active metabolite in rabbit aqueous humor by high-performance liquid chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2002 Feb 5;767(1):153-8. PubMed PMID: 11863286. 14: Savastano M, Tomaselli F, Maggiori S. Intradermal injection vs. oral treatment of tinnitus. Therapie. 2001 Jul-Aug;56(4):403-7. PubMed PMID: 11677863. 15: Corsini E, Lucchi L, Binaglia M, Viviani B, Bevilacqua C, Monastra G, Marinovich M, Galli CL. Cloricromene, a semi-synthetic coumarin derivative, inhibits tumor necrosis factor-alpha production at a pre-transcriptional level. Eur J Pharmacol. 2001 Apr 27;418(3):231-7. PubMed PMID: 11343695. 16: Cuzzocrea S, Mazzon E, Bevilaqua C, Costantino G, Britti D, Mazzullo G, De Sarro A, Caputi AP. Cloricromene, a coumarine derivative, protects against collagen-induced arthritis in Lewis rats. Br J Pharmacol. 2000 Dec;131(7):1399-407. PubMed PMID: 11090113; PubMed Central PMCID: PMC1572455. 17: Gresele P, Migliacci R, Di Sante G, Nenci GG; CRAMPS Investigator Group. Effect of cloricromene on intermittent claudication. A randomized, double-blind, placebo-controlled trial in patients treated with aspirin: effect on claudication distance and quality of life. CRAMPS Investigator Group. Cloricromene Randomized Arteriopathy Multicenter Prospective Study. Vasc Med. 2000;5(2):83-9. PubMed PMID: 10943584. 18: Zatta A, Bevilacqua C. Differential inhibition of polymorphonuclear leucocyte functions by cloricromene. Pharmacol Res. 1999 Dec;40(6):525-33. PubMed PMID: 10660952. 19: Groban L, Zvara DA, Deal DD, Vernon JC, Flye CW, Ma XL, Vinten-Johansen J. Cloricromene reduces infarct size and alters postischaemic blood flow defects in dog myocardium. Clin Exp Pharmacol Physiol. 1998 Jun;25(6):417-23. PubMed PMID: 9673816. 20: Zvara DA, Galaska HJ, Castellano VP 3rd, Vinten-Johansen J, Royster RL, Williams MW, Murphy BA, Kim EJ. Cloricromene reduces myocardial infarct size in rabbits when administered during the early reperfusion period. Anesth Analg. 1997 Feb;84(2):266-70. PubMed PMID: 9024013. |
PubChem Compound | 68876 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume